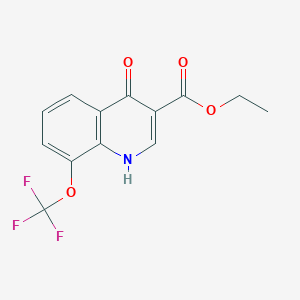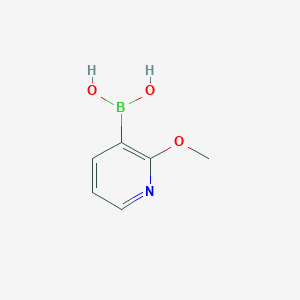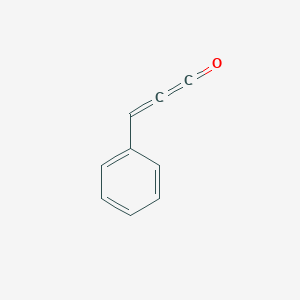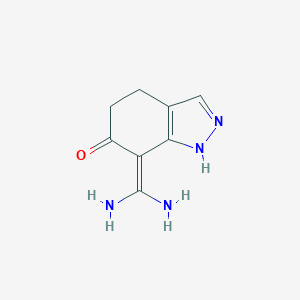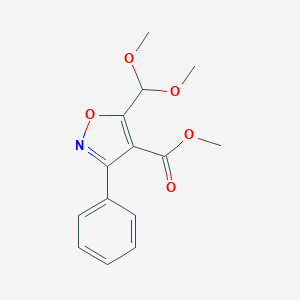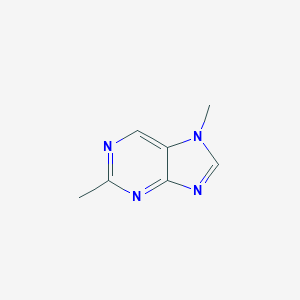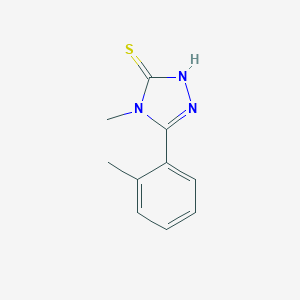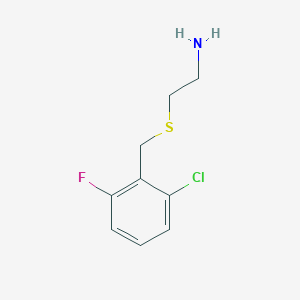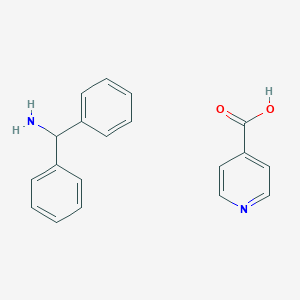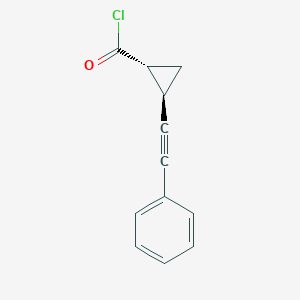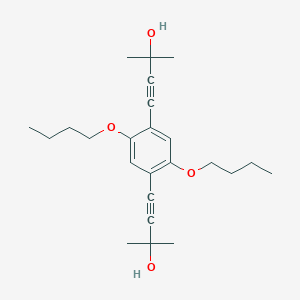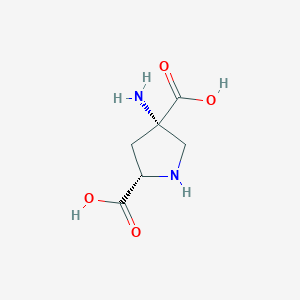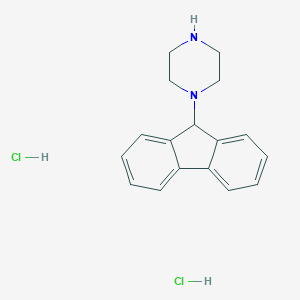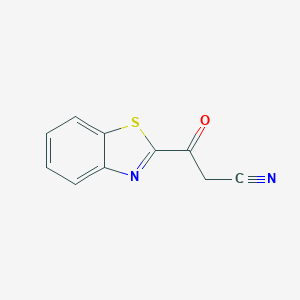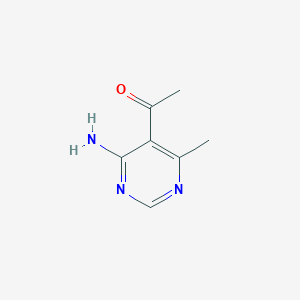
1-(4-Amino-6-methylpyrimidin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-6-methylpyrimidin-5-yl)ethanone, also known as AMPE, is a chemical compound that is commonly used in scientific research. It is a pyrimidine derivative that has been found to have many potential applications in the field of biochemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone involves its ability to bind to the active site of enzymes and inhibit their activity. It has been found to be a competitive inhibitor of dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of DNA. This inhibition leads to a decrease in the production of DNA, which can be beneficial in the treatment of cancer and other diseases.
Effets Biochimiques Et Physiologiques
1-(4-Amino-6-methylpyrimidin-5-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone in lab experiments is its ability to inhibit the activity of enzymes involved in DNA synthesis. This makes it a useful tool for studying the mechanisms of DNA synthesis and the development of new drugs for the treatment of cancer and other diseases. However, one of the limitations of using 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone is its potential toxicity to cells. Careful consideration should be given to the concentration of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone used in experiments to avoid cell death.
Orientations Futures
There are many potential future directions for the study of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone. One direction is the development of new drugs for the treatment of cancer and other diseases based on the inhibition of dihydrofolate reductase and thymidylate synthase. Another direction is the exploration of the anti-inflammatory and antioxidant properties of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies could be conducted to investigate the potential toxicity of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone to cells and to develop methods to mitigate this toxicity.
Conclusion:
In conclusion, 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone is a pyrimidine derivative that has many potential applications in the field of scientific research. It has been found to inhibit the activity of enzymes involved in DNA synthesis, which may lead to the development of new drugs for the treatment of cancer and other diseases. It also has anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory and oxidative stress-related diseases. While there are limitations to its use in lab experiments, there are many potential future directions for the study of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone.
Méthodes De Synthèse
The synthesis of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone involves the reaction of 4-amino-6-methylpyrimidine-5-carbaldehyde with ethylamine. The reaction is typically carried out in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone.
Applications De Recherche Scientifique
1-(4-Amino-6-methylpyrimidin-5-yl)ethanone has been found to have many potential applications in the field of scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition may lead to the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
176238-53-2 |
|---|---|
Nom du produit |
1-(4-Amino-6-methylpyrimidin-5-yl)ethanone |
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
1-(4-amino-6-methylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4-6(5(2)11)7(8)10-3-9-4/h3H,1-2H3,(H2,8,9,10) |
Clé InChI |
PBHCKRYBBQECIC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=N1)N)C(=O)C |
SMILES canonique |
CC1=C(C(=NC=N1)N)C(=O)C |
Synonymes |
Ethanone, 1-(4-amino-6-methyl-5-pyrimidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



